

physical and chemical properties of 1,1-Bis(4-aminophenyl)cyclohexane

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Compound of Interest

Compound Name: 1,1-Bis(4-aminophenyl)cyclohexane

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An In-depth Technical Guide on 1,1-Bis(4-aminophenyl)cyclohexane

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,1-Bis(4-aminophenyl)cyclohexane**, tailored for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Physical and Chemical Properties

1,1-Bis(4-aminophenyl)cyclohexane, also known as 4,4'-Cyclohexylidenedianiline, is an aromatic diamine with a cycloaliphatic group.[1][2] It typically appears as a white to off-white or light yellow to orange crystalline solid or powder.[1] This compound is a key monomer in the synthesis of high-performance polymers such as polyimides, offering good chemical resistance, excellent thermal stability, and stable mechanical properties to the resulting materials.[3]

Table 1: Physical Properties of **1,1-Bis(4-aminophenyl)cyclohexane**

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₂₂ N ₂	[1][4]
Molecular Weight	266.38 g/mol	[1][4]
Appearance	White to Yellow to Orange powder to crystal	[1][2]
Melting Point	110 - 115 °C	[4][5]
Boiling Point	450.9 ± 38.0 °C (Predicted)	[5]
Density	1.120 ± 0.06 g/cm ³ (Predicted)	[5]
Water Solubility	36 µg/mL	[1]
pKa	5.35 ± 0.10 (Predicted)	[1]

Table 2: Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	3282-99-3	[1]
IUPAC Name	4-[1-(4-aminophenyl)cyclohexyl]aniline	[6]
InChI Key	ZSQUIQUAKDNTQOI-UHFFFAOYSA-N	[6]
Canonical SMILES	<chem>C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N</chem>	

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **1,1-Bis(4-aminophenyl)cyclohexane** are crucial for its application in research and development.

2.1. Synthesis of 1,1-Bis(4-aminophenyl)cyclohexane

The synthesis of **1,1-Bis(4-aminophenyl)cyclohexane** is typically achieved through the condensation reaction of cyclohexanone with an excess of aniline in the presence of an acid catalyst.

- Reactants:
 - Cyclohexanone
 - Aniline (in excess)
 - Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)
- Procedure:
 - A mixture of cyclohexanone and a significant molar excess of aniline is prepared in a reaction vessel.
 - An acid catalyst is added to the mixture.
 - The reaction mixture is heated, typically at temperatures ranging from 120-160°C, often in an autoclave to manage the pressure.
 - The reaction is allowed to proceed for several hours (e.g., 24 hours) with stirring.
 - After completion, the reaction mixture is cooled, and the excess aniline is removed, often by distillation under reduced pressure.
 - The crude product is then purified, for example, by recrystallization from a suitable solvent like ethanol or by column chromatography.

2.2. Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of **1,1-Bis(4-aminophenyl)cyclohexane**.
- Sample Preparation:

- Dissolve a small amount of the purified compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Ensure the sample is fully dissolved to obtain a homogeneous solution.
- ^1H NMR Analysis:
 - Acquire the ^1H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 400 MHz).
 - Expected signals would include peaks corresponding to the aromatic protons on the phenyl rings and the aliphatic protons of the cyclohexane ring. The protons of the amine groups will also produce signals.
- ^{13}C NMR Analysis:
 - Acquire the ^{13}C NMR spectrum.
 - Expected signals will correspond to the different carbon environments in the molecule, including the quaternary carbon of the cyclohexane ring attached to the phenyl groups, the other carbons of the cyclohexane ring, and the aromatic carbons.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Sample Preparation:
 - Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
 - Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) FT-IR can be used with minimal sample preparation.
- Analysis:
 - Record the FT-IR spectrum over a typical range (e.g., $4000\text{-}400\text{ cm}^{-1}$).

- Characteristic absorption bands to look for include:
 - N-H stretching vibrations of the primary amine groups (around 3300-3500 cm^{-1}).
 - C-H stretching vibrations of the aromatic rings (above 3000 cm^{-1}) and the aliphatic cyclohexane ring (below 3000 cm^{-1}).
 - C=C stretching vibrations of the aromatic rings (around 1500-1600 cm^{-1}).
 - C-N stretching vibrations (around 1250-1350 cm^{-1}).

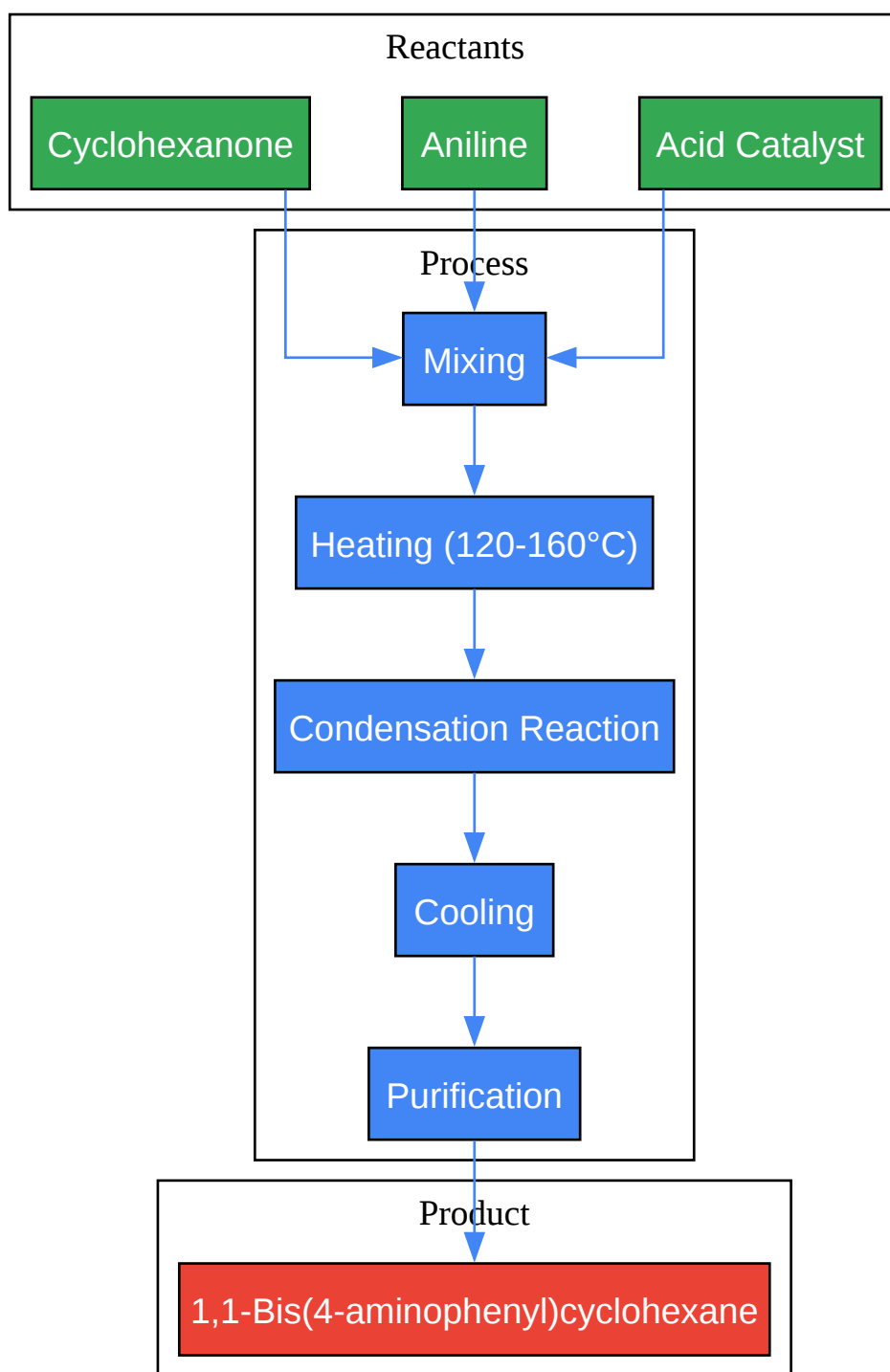
2.2.3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the compound.
- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable volatile solvent.
 - The solution is then introduced into the mass spectrometer.
- Analysis:
 - Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
 - The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of the compound (266.38 g/mol).
 - Analysis of the fragmentation pattern can provide further structural confirmation.

Logical Workflows and Diagrams

3.1. Synthesis of **1,1-Bis(4-aminophenyl)cyclohexane**

The following diagram illustrates the general workflow for the synthesis of **1,1-Bis(4-aminophenyl)cyclohexane**.

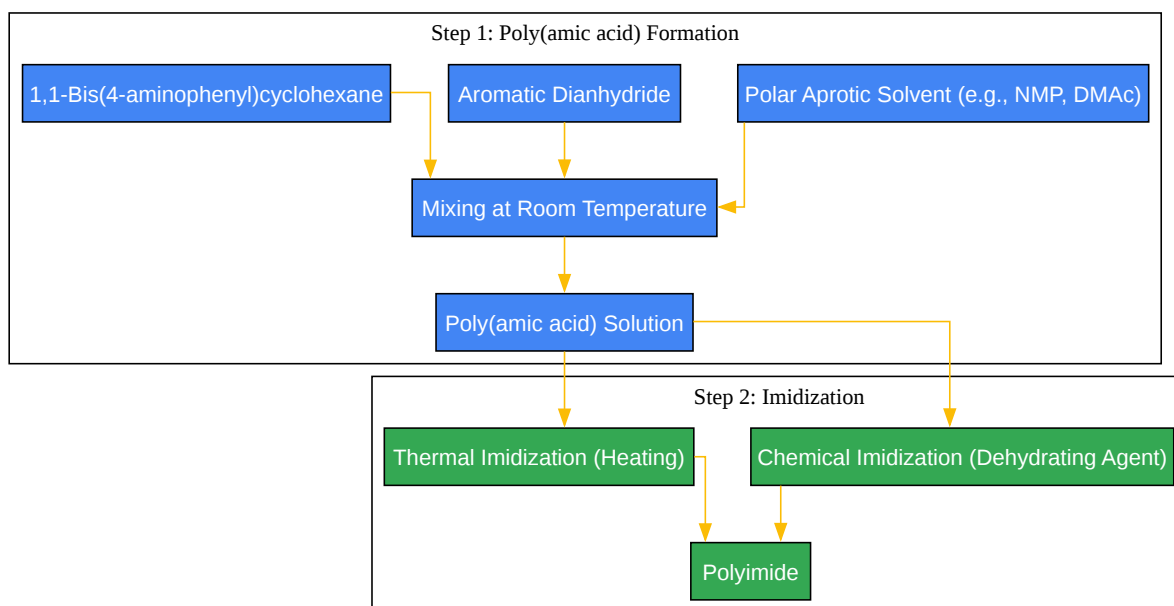


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Synthesis workflow for **1,1-Bis(4-aminophenyl)cyclohexane**.

3.2. Two-Step Polyimide Synthesis Workflow

1,1-Bis(4-aminophenyl)cyclohexane is a common diamine monomer used in the two-step synthesis of polyimides.



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Two-step synthesis of polyimide using **1,1-Bis(4-aminophenyl)cyclohexane**.

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